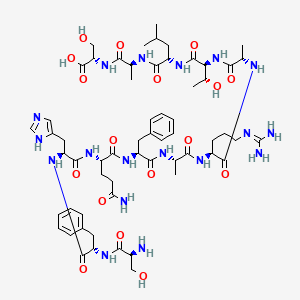
H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH is a peptide composed of the amino acids serine, phenylalanine, histidine, glutamine, alanine, arginine, threonine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds.
Reduction: Reduction of disulfide bonds in peptides containing cysteine.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like sodium azide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of smaller peptide fragments, while reduction can result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
Peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as catalysts in various reactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Employed in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable materials.
Mécanisme D'action
The mechanism of action of peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including signal transduction pathways, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
- H-ALA-PRO-ALA-HIS-ARG-SER-SER-THR-PHE-PRO-GLN-ARG-PRO-THR-ARG-ALA-GLY-ARG-GLN-THR-GLN-LEU-LEU-ARG-SER-OH
Uniqueness
The uniqueness of H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH lies in its specific sequence of amino acids, which determines its structure, function, and interactions with other molecules
Propriétés
Formule moléculaire |
C60H90N18O17 |
|---|---|
Poids moléculaire |
1335.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C60H90N18O17/c1-30(2)22-41(54(89)69-32(4)49(84)77-45(28-80)59(94)95)76-58(93)47(34(6)81)78-50(85)33(5)68-52(87)39(18-13-21-66-60(63)64)71-48(83)31(3)70-55(90)42(23-35-14-9-7-10-15-35)74-53(88)40(19-20-46(62)82)72-57(92)44(25-37-26-65-29-67-37)75-56(91)43(73-51(86)38(61)27-79)24-36-16-11-8-12-17-36/h7-12,14-17,26,29-34,38-45,47,79-81H,13,18-25,27-28,61H2,1-6H3,(H2,62,82)(H,65,67)(H,68,87)(H,69,89)(H,70,90)(H,71,83)(H,72,92)(H,73,86)(H,74,88)(H,75,91)(H,76,93)(H,77,84)(H,78,85)(H,94,95)(H4,63,64,66)/t31-,32-,33-,34+,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1 |
Clé InChI |
OESNJIQESULMGZ-FAHRUCGCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12388713.png)
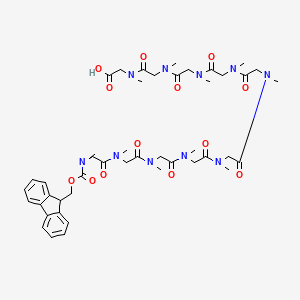
![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)
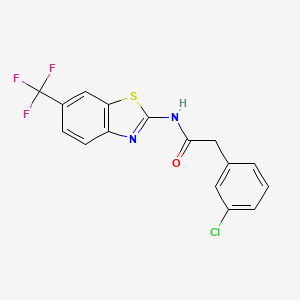

![3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile](/img/structure/B12388734.png)

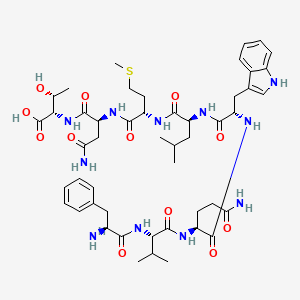

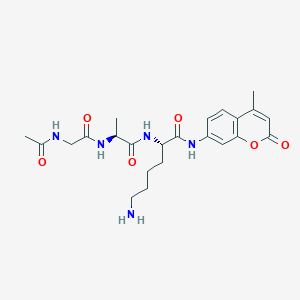

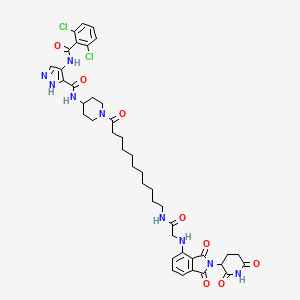
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
